molecular formula C27H22FN3O3S B2802460 N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902295-36-7

N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2802460
M. Wt: 487.55
InChI Key: JNZZKAYWGSXDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C27H22FN3O3S and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antidepressant Activities

  • Study : Zhang et al. (2016) researched pyrido[2,3-d]pyrimidine derivatives, including compounds similar to N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, for their potential anticonvulsant and antidepressant activities. They found that some derivatives exhibited significant anticonvulsant and antidepressant properties, comparable to reference drugs like fluoxetine and carbamazepine (Zhang, Hong-jian et al., 2016).

Synthesis and Chemical Analysis

  • Study : Tolkunov et al. (2013) discussed the synthesis of related pyrimidine derivatives. This study contributes to the understanding of the chemical processes involved in synthesizing such compounds, although it does not directly mention the specific compound (Tolkunov, V. S. et al., 2013).

Antimicrobial Properties

  • Study : Soliman et al. (2009) synthesized derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine, which showed preliminary antimicrobial activity against C. albicans and S. aureus, demonstrating the potential of such compounds in antimicrobial applications (Soliman, R. et al., 2009).

Aldose Reductase Inhibitory Activity

  • Study : Ogawva et al. (1993) evaluated similar 2,4-dioxo-thienopyrimidin-1-acetic acids for aldose reductase inhibitory activity. This study suggests a potential therapeutic application in managing complications related to diabetes (Ogawva, K. et al., 1993).

Potential Antitumor Properties

  • Study : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound structurally related to the query, and found it to be a potent inhibitor of mammalian dihydrofolate reductase with significant activity against certain cancers (Grivsky, E. et al., 1980).

properties

CAS RN

902295-36-7

Product Name

N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C27H22FN3O3S

Molecular Weight

487.55

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H22FN3O3S/c1-16-7-12-21(17(2)13-16)29-23(32)15-30-24-20-5-3-4-6-22(20)35-25(24)26(33)31(27(30)34)14-18-8-10-19(28)11-9-18/h3-13H,14-15H2,1-2H3,(H,29,32)

InChI Key

JNZZKAYWGSXDRY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)C

solubility

not available

Origin of Product

United States

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